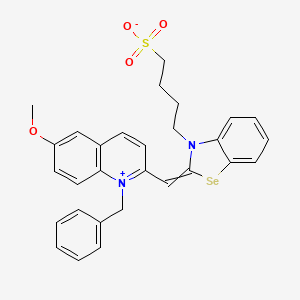
1-Benzyl-6-methoxy-2-((3-(4-sulphonatobutyl)-3H-benzoselenazol-2-ylidene)methyl)quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium typically involves multiple steps, including the formation of the quinolinium core, the introduction of the benzoselenazolylidene group, and the attachment of the sulfonatobutyl side chain. Common synthetic routes may include:
Formation of the Quinolinium Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoselenazolylidene Group: This can be achieved through a series of condensation reactions, often involving selenium-containing reagents.
Attachment of the Sulfonatobutyl Side Chain: This step may involve sulfonation reactions using sulfonating agents such as sulfur trioxide or chlorosulfonic acid
Analyse Chemischer Reaktionen
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the quinolinium core or the benzoselenazolylidene group, using reagents such as halogens or nucleophiles
Wissenschaftliche Forschungsanwendungen
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials or as a component in industrial processes
Wirkmechanismus
The mechanism of action of 1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulating Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular functions and processes
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium can be compared with other similar compounds, such as:
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]pyridinium: Similar structure but with a pyridinium core instead of quinolinium.
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]isoquinolinium: Similar structure but with an isoquinolinium core.
1-Benzyl-6-methoxy-2-[[3-(4-sulfonatobutyl)-3H-benzoselenazol-2-ylidene]methyl]naphthalimide: Similar structure but with a naphthalimide core
Eigenschaften
CAS-Nummer |
63815-75-8 |
|---|---|
Molekularformel |
C29H28N2O4SSe |
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
4-[2-[(1-benzyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H28N2O4SSe/c1-35-25-15-16-26-23(19-25)13-14-24(31(26)21-22-9-3-2-4-10-22)20-29-30(17-7-8-18-36(32,33)34)27-11-5-6-12-28(27)37-29/h2-6,9-16,19-20H,7-8,17-18,21H2,1H3 |
InChI-Schlüssel |
ZTHVSASDZJTOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)[N+](=C(C=C2)C=C3N(C4=CC=CC=C4[Se]3)CCCCS(=O)(=O)[O-])CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


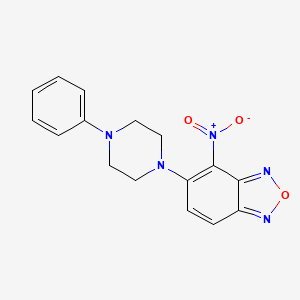
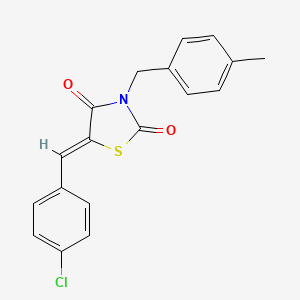
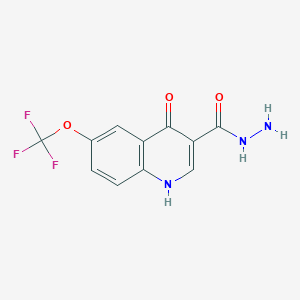

![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

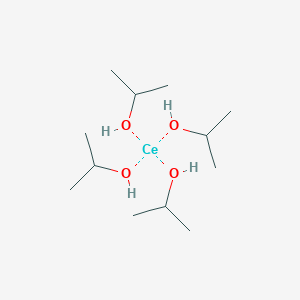
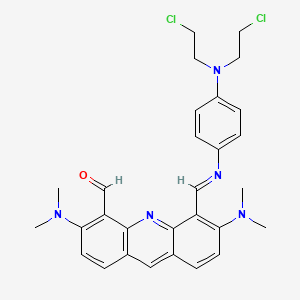


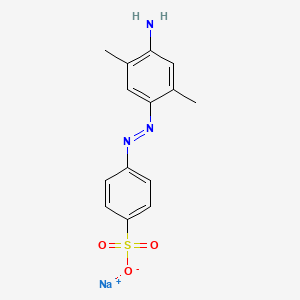
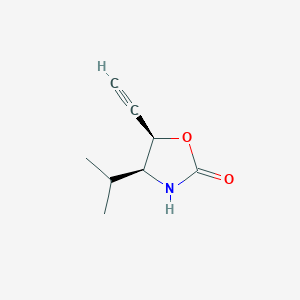

![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
